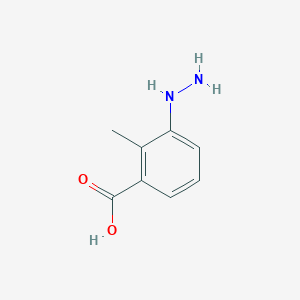

Benzoic acid, 3-hydrazino-2-methyl- (9CI)

説明

Benzoic acid, 3-hydrazino-2-methyl- (9CI) is a substituted benzoic acid derivative featuring a hydrazino group (-NH-NH$2$) at the 3-position and a methyl group (-CH$3$) at the 2-position of the benzene ring.

特性

IUPAC Name |

3-hydrazinyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(8(11)12)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAVZGLBDJOWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Hydrazination of 2-methylbenzoic acid: The synthesis of Benzoic acid, 3-hydrazino-2-methyl- (9CI) typically involves the hydrazination of 2-methylbenzoic acid.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3-nitro-2-methylbenzoic acid, followed by the reaction with hydrazine hydrate to yield the desired product.

Industrial Production Methods: Industrial production of Benzoic acid, 3-hydrazino-2-methyl- (9CI) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the hydrazination reaction .

化学反応の分析

Types of Reactions:

Oxidation: Benzoic acid, 3-hydrazino-2-methyl- (9CI) can undergo oxidation reactions to form corresponding oxides.

Substitution: It can participate in substitution reactions where the hydrazino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

科学的研究の応用

Chemistry:

- Used as a precursor in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.

Industry:

作用機序

The mechanism of action of Benzoic acid, 3-hydrazino-2-methyl- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic pathways. This compound can also interact with cellular membranes, affecting membrane permeability and signaling pathways .

類似化合物との比較

Key Research Findings

- Methyl substitution generally improves metabolic stability, as observed in and .

- Applications: Hydrazino-substituted benzoic acids are precursors for anticonvulsants and MAO inhibitors, similar to hydrazide derivatives in . Amino and nitro analogs (e.g., ) are used in dye synthesis and as intermediates in agrochemicals.

生物活性

Benzoic acid, 3-hydrazino-2-methyl- (9CI) is a derivative of benzoic acid that has been investigated for various biological activities, including antimicrobial, anticancer, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Benzoic acid, 3-hydrazino-2-methyl- (9CI) exhibits several chemical behaviors that contribute to its biological activity:

- Oxidation : The compound can be oxidized to form corresponding oxides under acidic or basic conditions using reagents like potassium permanganate or hydrogen peroxide.

- Reduction : It can be reduced to hydrazine derivatives using sodium borohydride or lithium aluminum hydride.

- Substitution : The hydrazino group can be replaced by other functional groups in substitution reactions.

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, influencing enzymatic pathways and cellular signaling.

Antimicrobial Activity

Research indicates that benzoic acid derivatives possess significant antimicrobial properties. A study highlighted that certain derivatives showed potent trypanocidal activity against Trypanosoma cruzi, with some compounds exhibiting lower lethal concentrations than standard treatments like nifurtimox and benznidazole .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Target Organism | Lethal Concentration (LC50) | Reference |

|---|---|---|---|

| Compound 18 | NINOA strain | <0.15 µM | |

| Compound 19 | INC-5 strain | 0.0008 µM | |

| Benzoic acid | E. coli | Inhibition Zone: 15 mm |

Anticancer Properties

In vitro studies have demonstrated that benzoic acid derivatives can induce apoptosis in cancer cells. For instance, derivatives isolated from Bjerkandera adusta were shown to activate the ubiquitin-proteasome and autophagy-lysosome pathways in human foreskin fibroblasts, suggesting potential applications in cancer therapy .

Case Study: Cytotoxicity Evaluation

A cytotoxicity evaluation was conducted on two cancer cell lines (Hep-G2 and A2058) using extracts containing benzoic acid derivatives. The results indicated minimal cytotoxic effects on both cancer cell lines, suggesting a favorable safety profile for further development .

Antiviral Activity

Recent studies have explored the antiviral potential of benzoic acid derivatives. One compound demonstrated significant inhibitory properties against the influenza virus, comparable to established antiviral medications like Tamiflu. Docking studies revealed strong binding affinities to viral proteins, indicating a mechanism for its antiviral action .

Table 2: Antiviral Activity of Benzoic Acid Derivatives

Q & A

Q. What are the optimal synthetic routes for preparing benzoic acid, 3-hydrazino-2-methyl- (9CI), and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via hydrazine coupling with substituted benzoic acid derivatives. Key parameters include pH control (ideally neutral to slightly acidic), temperature (60–80°C), and stoichiometric ratios of hydrazine to the carboxylic acid precursor. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended to track intermediate formation .

- Data Considerations : Yield optimization may require response surface methodology (RSM) to evaluate interactions between variables like temperature, time, and reagent concentration, as demonstrated in analogous benzoic acid production studies .

Q. How can impurities in the synthesized compound be identified and quantified?

- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to detect byproducts such as unreacted hydrazine or methyl-substituted isomers. Gas chromatography-mass spectrometry (GC-MS) is effective for volatile impurities, as shown in soil sample analyses of related hydrazide derivatives .

- Contradiction Analysis : Discrepancies in impurity profiles between batches may arise from variations in starting material purity or reaction conditions, necessitating rigorous quality control protocols .

Q. What safety protocols are essential when handling hydrazine derivatives?

- Guidelines : Use fume hoods, personal protective equipment (PPE), and hydrazine-specific detectors. Refer to SDS sheets for analogous compounds (e.g., benzoic anhydride) to mitigate risks of respiratory or dermal exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。